4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Description
4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic compound that features a unique combination of phenyl, thiophene, and pyrazole moieties
Properties
IUPAC Name |
[5-(4-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-16-10-8-14(9-11-16)17-13-18(15-5-2-1-3-6-15)22(21-17)20(24)19-7-4-12-25-19/h1-12,18,23H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMMCZJIYDUMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)O)C(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the thiophene moiety: This step often involves a cyclization reaction where a thiophene precursor is reacted with the pyrazole intermediate.
Phenylation: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of thiophene and phenolic groups in this compound enhances its ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that modifications in the structure can lead to increased potency against various cancer cell lines.
2. Anti-inflammatory Effects
The compound shows promise in treating inflammatory diseases due to its ability to inhibit specific enzymes associated with inflammatory pathways. Molecular docking studies suggest that it may effectively bind to targets such as cyclooxygenases (COX) and lipoxygenases (LOX), which play key roles in inflammation.
3. Antimicrobial Properties
Preliminary studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Materials Science Applications
1. Organic Electronics
Due to its unique electronic properties, 4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport properties, making it suitable for these applications.
2. Polymer Chemistry
The compound can serve as a building block for synthesizing new polymers with specific functionalities. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, leading to advanced materials for various industrial applications.
Agricultural Chemistry Applications
1. Pesticide Development
Given its biological activity, there is potential for this compound to be developed into a novel pesticide or herbicide. Its efficacy against specific plant pathogens could provide an environmentally friendly alternative to conventional agrochemicals.
2. Plant Growth Regulators
Research into the effects of pyrazole derivatives on plant growth suggests that this compound may act as a growth regulator, promoting beneficial growth responses in crops under stress conditions.
Case Studies
Several case studies have been documented regarding the applications of this compound:
Mechanism of Action
The mechanism of action of 4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is largely dependent on its interaction with biological targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anti-cancer properties could be related to the modulation of kinase activity. The thiophene and pyrazole moieties are known to interact with various molecular targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Pyrazole derivatives: Known for their anti-inflammatory and analgesic activities.
Uniqueness
4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is unique due to its combination of phenyl, thiophene, and pyrazole moieties, which confer a wide range of biological activities and potential applications. This structural complexity allows for interactions with multiple biological targets, making it a versatile compound in medicinal chemistry and material science.
Biological Activity
The compound 4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , and it features a complex structure that includes a pyrazole ring, phenolic group, and thiophene moiety. The synthesis typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl compounds, often utilizing solvents like ethanol or dioxane under reflux conditions .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro tests have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties. For instance, derivatives similar to the compound have demonstrated MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole compounds is well-documented. Research indicates that modifications in the structure can enhance this activity significantly. Compounds related to this pyrazole have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations, suggesting potential use in treating inflammatory diseases .
3. Anticancer Potential
The anticancer properties of pyrazole derivatives are another area of interest. Studies have demonstrated that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, including lung (A549) and colon (HT-29) cancer cells. The mechanism often involves the inhibition of cell proliferation through apoptosis induction .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. Compounds showed significant inhibition of inflammatory markers in vitro, with some achieving results comparable to established anti-inflammatory drugs like dexamethasone .
- Antimicrobial Evaluation : A comprehensive evaluation of antimicrobial activities revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a focus on biofilm formation inhibition .
Data Summary
The following table summarizes key biological activities observed for compounds related to This compound :
Q & A
Q. What are the common synthetic routes for synthesizing 4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol?
The compound is typically synthesized via condensation reactions followed by cyclization. For example:
- Step 1 : Reacting a hydrazine derivative (e.g., hydrazine hydrate) with a ketone precursor (e.g., thiophene-2-carbonyl derivatives) in a solvent like dioxane or ethanol under reflux (60–80°C) to form the pyrazoline backbone .
- Step 2 : Cyclization is achieved by introducing substituents (e.g., phenyl groups) through regioselective reactions. Ethanol is commonly used as the solvent, and the product is purified via slow evaporation from polar solvents like DMF, yielding crystals with ~60% efficiency .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the pyrazoline ring structure and substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm for phenyl/thiophene groups) .
- X-ray crystallography : Determines dihedral angles (e.g., 80.21° between pyrazolyl and fluorophenyl rings) and hydrogen-bonding networks (e.g., N–H⋯S interactions stabilizing crystal packing) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm for the thiophene carbonyl) .
Q. What preliminary biological activities are associated with this compound?
Pyrazoline derivatives are known for antitumor and antidepressant activities. While direct data for this compound is limited, structural analogs exhibit:
- Inhibition of carbonic anhydrase isoforms (e.g., CAH1, CAH2) .
- Interaction with prostaglandin G/H synthase, suggesting anti-inflammatory potential .
Note: Bioactivity assays (e.g., enzyme inhibition studies) should be performed using purified protein targets .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazoline synthesis be addressed?
Regioselectivity is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF) on the ketone precursor favor cyclization at specific positions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction control by stabilizing intermediates .
- Temperature optimization : Lower temperatures (e.g., 0–5°C) reduce side reactions during hydrazine addition .
Q. What crystallographic insights explain the compound’s stability and packing?
X-ray data reveals:
- Conformational flexibility : The pyrazoline ring adopts an envelope conformation , with the methine carbon (C7) as the flap atom, allowing torsional adjustments during crystal formation .
- Hydrogen-bond networks : Intramolecular N–H⋯N bonds (2.1–2.3 Å) and intermolecular C–H⋯F interactions (3.0 Å) stabilize the supramolecular chain along the c-axis .
- Dihedral angles : Perpendicular orientation (80.21°) between the pyrazolyl and fluorophenyl rings minimizes steric clashes .
Q. How can structural modifications enhance bioactivity?
- Substitution at the thiophene carbonyl : Introducing electron-deficient groups (e.g., -NO) may improve binding to enzyme active sites (e.g., carbonic anhydrase) .
- Phenyl ring functionalization : Methoxy or halogen substituents (e.g., -Cl, -F) enhance lipophilicity and membrane permeability .
- Pyrazoline ring expansion : Incorporating triazole or thiazole moieties (e.g., as in ) can modulate selectivity for kinase targets .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials to predict hydrogen-bonding sites .
- Molecular docking : Simulate interactions with protein targets (e.g., prostaglandin synthase PGH2) using software like AutoDock Vina .
- MD simulations : Assess conformational stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
